Retagliptin phosphate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3.H3O4P/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;1-5(2,3)4/h5,7,10H,2-4,6,8,26H2,1H3;(H3,1,2,3,4)/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNHOWDAQMIJPX-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F6N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256756-88-3 | |
| Record name | Retagliptin phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256756883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RETAGLIPTIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24NZ3UE3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Retagliptin Phosphate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin phosphate is a novel, orally active, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] By targeting the DPP-4 enzyme, this compound modulates the incretin system, leading to improved glycemic control.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available pharmacokinetic data of this compound. It also outlines key experimental methodologies for its analysis and biological evaluation, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound, also known as SP-2086 phosphate, is the phosphate salt of Retagliptin.[4] The chemical structure and key properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | methyl (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate phosphate |
| CAS Number | 1256756-88-3 |
| Molecular Formula | C₁₉H₂₁F₆N₄O₇P |
| Molecular Weight | 562.36 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow solid |
| Solubility | DMSO: ≥ 150 mg/mL (266.73 mM) |
Mechanism of Action
This compound exerts its therapeutic effect by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] This leads to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressed glucagon release from pancreatic α-cells.
The overall effect is a reduction in both fasting and postprandial blood glucose levels.[2] Importantly, the glucose-dependent nature of its action results in a low risk of hypoglycemia.[2]
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition by this compound.
Pharmacokinetic Properties
A clinical study investigating the pharmacokinetics of a single 50 mg oral dose of this compound in subjects with varying degrees of renal function provided the following data.
Table 3: Pharmacokinetic Parameters of this compound (SP2086) in Subjects with Normal and Impaired Renal Function
| Parameter | Normal Renal Function | Mild Renal Dysfunction | Moderate Renal Dysfunction | Severe Renal Dysfunction | End-Stage Renal Disease (ESRD) |
| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |
| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |
Data are presented as mean ± standard deviation.
The study found that with increasing severity of renal impairment, there was a decrease in the clearance (CL/F) of Retagliptin.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of this compound are not extensively available in the public domain. However, a patent (WO2017006335A1) outlines a general process. For characterization and biological evaluation, standard methods for similar DPP-4 inhibitors can be adapted.
Synthesis of this compound (General Process)
A process for preparing this compound involves the coupling of (3R)-3-[(1,1-dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride in the presence of a coupling reagent.[6] The resulting intermediate is then deprotected and treated with phosphoric acid to yield the phosphate salt.[6]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR are used to elucidate the chemical structure.[7][8] For instance, ¹⁹F NMR is particularly useful for fluorine-containing compounds like Retagliptin.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[1]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are developed for purity assessment and quantification in pharmaceutical dosage forms.[5][9] A typical method would involve a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5]
Biological Evaluation: DPP-4 Inhibition Assay
The inhibitory activity of this compound against the DPP-4 enzyme can be determined using a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in its presence.
General Protocol:
-
A reaction mixture is prepared containing DPP-4 enzyme in an appropriate assay buffer.
-
Varying concentrations of this compound are added to the reaction mixture and incubated.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC₅₀ value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is calculated from the dose-response curve.
Quantification in Biological Matrices: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Retagliptin and its active metabolite in human plasma, urine, and feces.[1]
General Protocol:
-
Sample Preparation: Protein precipitation is typically used to extract the analytes from the biological matrix.
-
Chromatographic Separation: An appropriate HPLC or UPLC column (e.g., C18) is used to separate Retagliptin and its metabolite from endogenous components. A gradient elution with a mobile phase consisting of an organic solvent and an aqueous buffer containing a modifier like formic acid is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for Retagliptin and its metabolite are monitored.
Conclusion
This compound is a promising DPP-4 inhibitor for the treatment of type 2 diabetes. Its mechanism of action, centered on the potentiation of the incretin system, offers effective glycemic control with a low risk of hypoglycemia. This guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for ongoing research and development in the field of diabetes therapeutics. The outlined experimental methodologies serve as a starting point for further investigation and characterization of this important antidiabetic agent.
References
- 1. Simultaneous quantitative analysis of retagliptin and its main active metabolite in human multiple matrices by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijzi.net [ijzi.net]
- 6. WO2017006335A1 - A process for preparing 7-[(3r)-3-amino-1-oxo-4-(2,4,5trifluorophenyl)butyl]- 5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate monohydrate and its novel crystalline form h - Google Patents [patents.google.com]
- 7. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Silico Modeling of Retagliptin Phosphate's Engagement with DPP-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an emerging therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Understanding the molecular interactions between Retagliptin and the DPP-4 active site is paramount for rational drug design and optimization. This technical guide provides a comprehensive overview of the in-silico methodologies employed to model the binding of this compound to the DPP-4 enzyme. It details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data on its binding affinity, and visualizes the intricate signaling pathways and computational workflows involved.
Introduction to this compound and DPP-4
This compound is a selective, competitive, and orally active inhibitor of DPP-4.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Retagliptin prolongs the activity of these incretins, thereby amplifying their therapeutic effects on glycemic control.[1][2]
The Incretin Effect and DPP-4 Signaling Pathway
The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate ion channel activity, leading to an influx of Ca2+ and ultimately enhancing the exocytosis of insulin-containing granules. DPP-4 inhibition by drugs like Retagliptin prevents the degradation of GLP-1, thus potentiating this signaling pathway and improving glucose-dependent insulin secretion.
Quantitative Analysis of Retagliptin-DPP-4 Binding
| Parameter | Value | Condition | Reference |
| Pharmacokinetic Parameters of Retagliptin (SP2086) | |||
| Cmax (Normal Renal Function) | (1.75±1.21) h | Single 50 mg dose | [4][5][6] |
| CL/F (Normal Renal Function) | (30.50±10.70) L/h | Single 50 mg dose | [4][5][6] |
| Comparative IC50 Values of other DPP-4 Inhibitors | |||
| Sitagliptin | 19 nM | Caco-2 cell extracts | [7] |
| Vildagliptin | 62 nM | In vitro assay | [8] |
| Saxagliptin | 50 nM | In vitro assay | [8] |
| Alogliptin | <10 nM | In vitro assay | [7] |
| Linagliptin | 1 nM | In vitro assay | [8] |
In-Silico Modeling Workflow
The computational investigation of Retagliptin's interaction with DPP-4 follows a structured workflow, beginning with data acquisition and culminating in detailed binding analysis. This process allows for the prediction of binding modes, estimation of binding affinities, and understanding the dynamics of the protein-ligand complex.
Detailed Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the active site of DPP-4.
Objective: To predict the binding pose of Retagliptin within the DPP-4 active site and estimate the binding affinity.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of human DPP-4, for instance, in complex with a known inhibitor like sitagliptin (e.g., PDB ID: 1X70).[9]
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.
-
Define the binding site (grid box) around the known inhibitor's location in the active site.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Execution:
-
Utilize a docking program (e.g., AutoDock, GOLD, Glide).
-
Perform the docking simulation to generate a series of possible binding poses for Retagliptin.
-
Score the generated poses using a scoring function to estimate the binding affinity (e.g., docking score in kcal/mol).
-
-
Analysis:
-
Analyze the top-ranked poses to identify the most plausible binding mode.
-
Visualize the interactions between Retagliptin and the active site residues of DPP-4, focusing on hydrogen bonds and hydrophobic interactions. Key residues in the DPP-4 active site known to interact with inhibitors include those in the S1 and S2 pockets.[10][11]
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.
Objective: To assess the stability of the Retagliptin-DPP-4 complex and analyze the dynamics of their interactions.
Methodology:
-
System Setup:
-
Use the best-ranked docked pose of the Retagliptin-DPP-4 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the density reaches a stable value.
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of hydrogen bonds and other key interactions over the simulation time.
-
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.
Objective: To calculate the binding free energy of Retagliptin to DPP-4.
Methodology:
-
Trajectory Extraction:
-
Extract snapshots (frames) from the stable part of the MD simulation trajectory of the Retagliptin-DPP-4 complex.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS (where TΔS is the conformational entropy change upon binding, which is often computationally expensive and sometimes omitted for relative binding energy comparisons).[12]
-
Conclusion
In-silico modeling provides a powerful and cost-effective approach to elucidate the binding mechanism of this compound with the DPP-4 enzyme. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a detailed understanding of the key interactions driving this inhibition. This knowledge is instrumental in the rational design of novel, more potent, and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The methodologies and workflows presented in this guide offer a robust framework for conducting such computational studies, ultimately contributing to the advancement of diabetes therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Modeling of the Interactions between DPP IV and Hemorphins [mdpi.com]
- 14. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Retagliptin Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin phosphate is an orally administered, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in adult patients with type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, based on available preclinical and clinical data.
Introduction
Type 2 diabetes mellitus is a progressive metabolic disorder characterized by insulin resistance and pancreatic β-cell dysfunction. The incretin system, involving GLP-1 and GIP, plays a crucial role in glucose homeostasis. However, the rapid inactivation of these hormones by the DPP-4 enzyme limits their therapeutic potential.[1][2] this compound (SP2086) is a small molecule inhibitor of DPP-4, developed to prolong the action of endogenous incretins and offer a therapeutic option for the management of T2DM.[3][4]
Mechanism of Action
This compound exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2] This inhibition prevents the cleavage and inactivation of GLP-1 and GIP, leading to increased plasma concentrations of their active forms.[1]
The elevated levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[5][6] This dual action on insulin and glucagon levels results in improved glycemic control.[1][2]
Signaling Pathway
The enhanced signaling of GLP-1 and GIP through their respective G protein-coupled receptors on pancreatic islet cells is central to the mechanism of Retagliptin.
Pharmacological Data
In Vitro Potency and Selectivity
Specific IC50 and Ki values for this compound's inhibition of DPP-4, and its selectivity against other dipeptidyl peptidases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), are not publicly available in the reviewed literature. However, it is described as a selective and competitive inhibitor of DPP-4.[3][4] The selectivity for DPP-4 over other related enzymes is a critical factor in minimizing potential off-target effects.
Pharmacokinetics
This compound is administered orally, typically as a once-daily tablet.[1] The onset of action is within a few hours, with peak effects observed between 1 to 4 hours after administration.[1]
A study in patients with varying degrees of renal impairment provides key pharmacokinetic parameters following a single 50 mg oral dose.
Table 1: Pharmacokinetic Parameters of Retagliptin (SP2086) in Patients with Normal and Impaired Renal Function
| Parameter | Normal Renal Function (n=8) | Mild Impairment (n=8) | Moderate Impairment (n=8) | Severe Impairment (n=4) | ESRD (n=4) |
| Cmax (ng/mL) | - | - | - | - | - |
| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |
| AUC (ng·h/mL) | - | - | - | - | - |
| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |
Data presented as mean ± SD. Cmax and AUC data were not explicitly provided in the summarized search results.
With increasing severity of renal impairment, there is a trend of increased exposure (AUC) and decreased clearance (CL/F) of Retagliptin and its acid metabolite.[7] Based on these pharmacokinetic findings, dose adjustments are recommended for patients with moderate and severe renal dysfunction.[7]
Preclinical Pharmacodynamics
Detailed pharmacodynamic studies in animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats or db/db mice, are not extensively detailed in the publicly available literature. However, preclinical studies in beagle dogs have been conducted to assess toxicology.[7]
Clinical Efficacy and Safety
Glycemic Control
Clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.
In a Phase 3, multicenter, randomized, double-blind, placebo-controlled study (NCT05054842), Retagliptin was evaluated as an add-on therapy to metformin in patients with inadequate glycemic control.[8][9]
Table 2: Key Efficacy Endpoints from a Phase 3 Clinical Trial (Retagliptin 100 mg QD + Metformin vs. Placebo + Metformin) at 16 Weeks
| Endpoint | Retagliptin 100 mg QD + Metformin | Placebo + Metformin |
| Change in HbA1c from Baseline | -0.82% | - |
| Proportion of Patients Achieving HbA1c < 7.0% | 26.4% | 4.6% |
| Proportion of Patients Achieving HbA1c < 6.5% | 11.5% | 0% |
Retagliptin 100 mg once daily also demonstrated reductions in fasting plasma glucose and 2-hour postprandial plasma glucose levels.[9]
In another Phase 3 trial, the combination of Retagliptin and henagliflozin as an add-on to metformin showed superior glycemic control compared to the individual agents.[10][11]
Table 3: Change in HbA1c from Baseline at 24 Weeks in a Combination Therapy Trial
| Treatment Group | Mean Change in HbA1c |
| Retagliptin 100 mg (R100) | -0.98% |
| Henagliflozin 5 mg (H5) | -0.86% |
| Henagliflozin 10 mg (H10) | -0.95% |
| R100/H5 | -1.51% |
| R100/H10 | -1.54% |
Safety and Tolerability
This compound is generally well-tolerated.[9] Common side effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal discomfort.[1]
In a 16-week clinical trial, the incidence of adverse events was similar between the Retagliptin and placebo groups when added to metformin.[9] A slightly higher proportion of increased lipase and amylase was observed in the Retagliptin group, though no patients discontinued treatment due to adverse events, and no severe hypoglycemia was reported.[9]
Rare but serious side effects associated with DPP-4 inhibitors can include pancreatitis and hypersensitivity reactions.[1]
Experimental Protocols
Detailed, specific protocols for the key experiments conducted on this compound are not publicly available. The following are representative protocols for the types of assays used in the development of DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay (Representative Protocol)
This assay is designed to determine the concentration of an inhibitor required to inhibit 50% of the DPP-4 enzyme activity (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well, followed by the different concentrations of this compound or vehicle control.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Oral Glucose Tolerance Test (OGTT) in a Rodent Model of T2DM (Representative Protocol)
This in vivo experiment assesses the effect of a compound on glucose disposal after an oral glucose challenge.
Materials:
-
Diabetic animal model (e.g., db/db mice or ZDF rats)
-
This compound formulation for oral administration
-
Glucose solution for oral gavage
-
Blood glucose meter and test strips
-
Vehicle control
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer this compound or vehicle control orally at a predetermined dose.
-
After a specified time for drug absorption (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Conclusion
This compound is an effective DPP-4 inhibitor that improves glycemic control in patients with type 2 diabetes mellitus by enhancing the incretin system. Its efficacy as both monotherapy (in addition to diet and exercise) and in combination with other oral antihyperglycemic agents has been demonstrated in clinical trials. The pharmacokinetic profile of Retagliptin necessitates dose adjustments in patients with moderate to severe renal impairment. Overall, this compound presents a valuable therapeutic option for the management of T2DM, with a generally favorable safety and tolerability profile. Further research to fully elucidate its selectivity profile and long-term cardiovascular outcomes would be beneficial.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Combination of retagliptin and henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retagliptin Phosphate: A Technical Guide to Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin phosphate, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, has been approved for the treatment of type 2 diabetes mellitus.[1][2] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it represents a significant advancement in glycemic control.[3][4] This technical guide provides an in-depth analysis of the target selectivity and potential off-target effects of this compound, offering valuable insights for researchers and drug development professionals. The document outlines the critical signaling pathways, experimental methodologies for assessing selectivity and off-target interactions, and a summary of the available data.
This compound functions by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By preventing their breakdown, this compound enhances the downstream signaling of these hormones, leading to improved glucose homeostasis.[5]
Target Selectivity of this compound
The clinical efficacy and safety of a DPP-4 inhibitor are intrinsically linked to its selectivity for DPP-4 over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of these latter enzymes has been associated with toxicity in preclinical studies. Therefore, a high degree of selectivity is a crucial attribute for any DPP-4 inhibitor.
While specific quantitative selectivity data for this compound against other dipeptidyl peptidases and serine proteases are not publicly available in peer-reviewed literature, it is described as a "highly selective" inhibitor.[5] The following table provides an illustrative example of the kind of selectivity data that is typically generated for DPP-4 inhibitors to demonstrate the expected high selectivity ratios.
Table 1: Illustrative Selectivity Profile of a Highly Selective DPP-4 Inhibitor
| Enzyme/Protease | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 DPP-4) |
| DPP-4 | < 10 | - |
| DPP-8 | > 10,000 | > 1,000 |
| DPP-9 | > 10,000 | > 1,000 |
| Fibroblast Activation Protein (FAP) | > 10,000 | > 1,000 |
| Prolyl Oligopeptidase (POP) | > 10,000 | > 1,000 |
| Trypsin | > 10,000 | > 1,000 |
| Chymotrypsin | > 10,000 | > 1,000 |
Note: The data in this table is for illustrative purposes to demonstrate a typical selectivity profile of a selective DPP-4 inhibitor and does not represent published data for this compound.
Off-Target Effects of this compound
A comprehensive evaluation of off-target effects is a critical component of preclinical drug development to identify potential safety liabilities. This typically involves screening the compound against a broad panel of receptors, kinases, ion channels, and other enzymes.
Publicly available data on the specific off-target profile of this compound from comprehensive screening panels is limited. Clinical trial data has reported on the overall safety and tolerability profile, with common adverse events for DPP-4 inhibitors as a class including nasopharyngitis, headache, and upper respiratory tract infections. The following tables illustrate the types of data generated from in vitro safety pharmacology and kinase screening panels.
Table 2: Illustrative In Vitro Safety Pharmacology Profile
| Target | Assay Type | Inhibition/Activity at 10 µM |
| hERG (IKr) | Patch Clamp | < 10% inhibition |
| 5-HT2B | Binding Assay | < 20% inhibition |
| Muscarinic M1 | Binding Assay | < 15% inhibition |
| Adrenergic α1A | Binding Assay | < 10% inhibition |
| Dopamine D2 | Binding Assay | < 25% inhibition |
| GABA-A | Binding Assay | < 5% inhibition |
Note: This table provides an example of a favorable in vitro safety pharmacology profile and does not represent published data for this compound.
Table 3: Illustrative Kinase Selectivity Panel (Selected Kinases)
| Kinase | % Inhibition at 1 µM |
| ROCK1 | < 10% |
| PKA | < 5% |
| CDK2/cyclin A | < 15% |
| EGFR | < 5% |
| VEGFR2 | < 10% |
Note: This table illustrates a desirable outcome from a kinase panel screen, indicating low off-target activity against kinases. This is not published data for this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of evaluating selectivity and off-target effects, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for selectivity and off-target profiling.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to the manufacturer. However, the following are standard and widely accepted methodologies for assessing the target selectivity and off-target effects of DPP-4 inhibitors.
Protocol 1: In Vitro DPP-4 Inhibition and Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4 and other related proteases to assess its selectivity.
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, FAP, etc.
-
Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution (DPP-4, DPP-8, etc.), and the test compound dilutions.
-
Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate selectivity ratios by dividing the IC50 value for the off-target protease by the IC50 value for DPP-4.
Protocol 2: In Vitro Kinase Panel Screening
Objective: To evaluate the inhibitory activity of a test compound against a broad panel of protein kinases to identify potential off-target kinase interactions.
Materials:
-
A panel of recombinant human kinases.
-
Respective kinase-specific substrates.
-
ATP (radiolabeled [γ-33P]ATP or for non-radioactive methods, cold ATP).
-
Test compound.
-
Assay buffer appropriate for kinase reactions.
-
Filter plates or other detection system-compatible plates.
-
Scintillation counter or luminescence/fluorescence plate reader.
Procedure:
-
Prepare the test compound at a fixed concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.
-
In a multi-well plate, combine the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction. For radiometric assays, this may involve spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.
-
Wash the plates to remove unreacted ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radioactive assays, this may involve luminescence or fluorescence detection.
-
Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control.
Conclusion
This compound is a potent and selective DPP-4 inhibitor that enhances glycemic control in patients with type 2 diabetes. While specific preclinical data on its selectivity and off-target profile are not extensively published, the principles of DPP-4 inhibitor drug discovery necessitate a high degree of selectivity against related proteases like DPP-8 and DPP-9 to ensure a favorable safety profile. The experimental protocols outlined in this guide represent the standard methodologies employed to ascertain these critical drug attributes. Further disclosure of the comprehensive preclinical data for this compound would be beneficial for the scientific community to fully appreciate its pharmacological profile.
References
- 1. Retagliptin - Wikipedia [en.wikipedia.org]
- 2. RetagliptinPhosphateTabletsapprovedformarketingbyChinaNMPA-News [ccfdie.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Retagliptin - Jiangsu HengRui Medicine - AdisInsight [adisinsight.springer.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
The Strategic Role of the Phosphate Group in the Activity of Retagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] This technical guide provides an in-depth analysis of the critical role the phosphate group plays in the therapeutic efficacy of Retagliptin. The phosphate moiety is not a prodrug component cleaved in vivo, but rather a strategic addition to the parent molecule, significantly enhancing its physicochemical properties, particularly aqueous solubility. This improved solubility is crucial for its oral administration and subsequent bioavailability. This paper will detail the mechanism of action of Retagliptin, the impact of the phosphate group on its pharmaceutical properties, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of DPP-4 inhibitors are also provided, alongside a summary of key quantitative data.
Introduction to Retagliptin and its Mechanism of Action
Retagliptin is a competitive and orally active inhibitor of the DPP-4 enzyme.[2] DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1] By inhibiting DPP-4, Retagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their physiological effects, leading to improved glycemic control.[1]
The therapeutic agent is administered as Retagliptin phosphate, a salt form of the active molecule.[2] The selection of a specific salt form is a critical step in drug development, aimed at optimizing the drug's physicochemical and pharmacokinetic properties.
The Role of the Phosphate Group: Enhancing Physicochemical Properties
Improved solubility can lead to:
-
Enhanced Bioavailability: By readily dissolving in the gastrointestinal fluids, a sufficient concentration of the drug is available for absorption into the bloodstream.
-
More Reliable Dosing: Consistent absorption profiles across patient populations are more achievable with a highly soluble drug form.
-
Facilitated Formulation: Higher solubility simplifies the manufacturing process of oral dosage forms, such as tablets.
It is important to note that the phosphate group in Retagliptin is not designed as a prodrug that is enzymatically cleaved to release the active molecule. Instead, it forms an ionic bond with the basic amine group of the Retagliptin molecule, creating a salt with superior physicochemical characteristics compared to the free base.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 150 mg/mL (266.73 mM) | [2] |
| Pharmacokinetics (in patients with normal renal function after a single 50 mg dose) | ||
| Tmax (h) | 1.75 ± 1.21 | [3] |
| Cmax (mcg/mL) | Not explicitly stated for normal function in the provided abstract | [3] |
| AUC (mcg·h/mL) | Not explicitly stated for normal function in the provided abstract | [3] |
| CL/F (L/h) | 30.50 ± 10.70 | [3] |
Interaction with the DPP-4 Enzyme
While a specific crystal structure of Retagliptin bound to DPP-4 is not publicly available, extensive research on other "gliptins" provides a robust model for its binding interaction. The active site of DPP-4 is a large cavity with several key subsites (S1, S2, S1', S2', and S2 extensive) that accommodate the inhibitor molecules.[4][5]
The binding of DPP-4 inhibitors is typically characterized by:
-
Interaction with the S1 pocket: This hydrophobic pocket accommodates a key functional group of the inhibitor. For sitagliptin, a structurally similar compound, the trifluorophenyl motif binds to this pocket, forming π-bonds with Tyr547.[6]
-
Formation of a salt bridge: A primary or secondary amine on the inhibitor often forms a crucial salt bridge with the glutamate residues (Glu205 and Glu206) in the active site.[7]
-
Additional interactions: Further interactions with other residues in the active site, such as Tyr662 and Phe357, contribute to the high affinity and selectivity of the inhibitor.[4][6]
The phosphate group of Retagliptin is not expected to directly participate in the binding to the DPP-4 active site. Its primary role is fulfilled prior to this interaction by ensuring the efficient delivery of the active Retagliptin molecule to its target.
Signaling Pathway
The inhibition of DPP-4 by Retagliptin initiates a cascade of events that ultimately leads to improved glycemic control.
Caption: Retagliptin's mechanism of action signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of Retagliptin and other DPP-4 inhibitors.
DPP-4 Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
Test compound (Retagliptin) and a known inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Dilute the DPP-4 enzyme and the substrate in the assay buffer to their working concentrations.
-
-
Assay Setup:
-
Add 30 µL of diluted Assay Buffer to each well.
-
Add 10 µL of the diluted DPP-4 enzyme to the sample and positive control wells.
-
Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of the positive control to its designated wells. For the 100% activity control, add 10 µL of the solvent.
-
For the background control wells, add 40 µL of Assay Buffer and 10 µL of the solvent.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for at least 30 minutes at 37°C, protected from light.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a DPP-4 inhibition assay.
Bioavailability Study
This protocol outlines a general approach for a pharmacokinetic study to determine the bioavailability of an orally administered drug like this compound.
Study Design:
-
A randomized, open-label, two-period, crossover study in healthy volunteers.
-
Subjects receive a single oral dose of the test formulation and a single intravenous dose of the drug, with a washout period between administrations.
Procedure:
-
Subject Screening and Enrollment: Recruit healthy volunteers based on inclusion and exclusion criteria.
-
Drug Administration:
-
Oral Dose: Administer a single oral dose of this compound tablet with a standardized volume of water after an overnight fast.
-
Intravenous Dose: Administer a single intravenous infusion of Retagliptin over a specified period.
-
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48 hours).
-
Plasma Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Analyze the plasma concentrations of Retagliptin using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life) for both oral and intravenous routes.
-
Calculate the absolute bioavailability (F) using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).
-
Caption: Workflow for a bioavailability study.
Conclusion
The phosphate group of Retagliptin plays a crucial, albeit indirect, role in its therapeutic activity. By significantly enhancing the aqueous solubility of the drug, the phosphate salt formulation ensures reliable oral absorption and bioavailability. This allows for the effective delivery of the active Retagliptin molecule to its target, the DPP-4 enzyme. The subsequent inhibition of DPP-4 leads to an increase in incretin levels, ultimately resulting in improved glycemic control in patients with type 2 diabetes. The use of the phosphate salt is a prime example of strategic drug formulation to optimize the pharmaceutical properties of a potent therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Retagliptin Phosphate: A Technical Guide to Their Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus.[1] Its mechanism of action centers on the inhibition of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the activity of these incretins, Retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[2] This in-depth technical guide explores the structural analogues of Retagliptin phosphate, their pharmacological activity, and the experimental methodologies used for their evaluation. A comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds is crucial for the rational design of next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action: The DPP-4 Signaling Pathway
The therapeutic effect of Retagliptin and its analogues is intrinsically linked to the DPP-4 signaling pathway. In response to food intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These incretin hormones bind to their cognate G-protein coupled receptors on pancreatic β-cells, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately potentiates glucose-stimulated insulin secretion. DPP-4, a serine protease widely expressed on the surface of various cells, rapidly cleaves and inactivates GLP-1 and GIP. Retagliptin, by competitively and reversibly inhibiting DPP-4, prevents this degradation, thereby augmenting the incretin effect and improving glucose homeostasis.[2]
Structural Analogues of Retagliptin and Structure-Activity Relationship (SAR)
While specific data on a wide range of Retagliptin analogues with their corresponding IC50 values are not extensively available in the public domain, the structure-activity relationship can be inferred from the broader class of pyrazolopyrimidine-based DPP-4 inhibitors. The chemical structure of Retagliptin is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate.
Key structural features contributing to the activity of Retagliptin and its potential analogues include:
-
The (R)-β-amino acid moiety with a trifluorophenyl group: This portion of the molecule is crucial for binding to the S1 subsite of the DPP-4 active site. The trifluorophenyl group engages in hydrophobic interactions, while the primary amine forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the active site. Modifications to the substitution pattern on the phenyl ring or replacement with other heterocyclic rings can significantly impact potency and selectivity.
-
The pyrazolopyrimidine core: This heterocyclic system serves as a rigid scaffold to correctly orient the pharmacophoric elements. Alterations to this core, such as bioisosteric replacements of the pyrazole or pyrimidine rings, can influence the overall conformation and binding affinity.
-
The trifluoromethyl group: This electron-withdrawing group on the pyrazole ring can enhance metabolic stability and binding affinity through favorable interactions within the enzyme's active site.
-
The ester group: The methyl ester at the 1-position of the imidazopyrazine ring can be modified to modulate pharmacokinetic properties such as solubility and bioavailability.
A systematic exploration of these structural motifs is essential for the development of novel Retagliptin analogues. The following table outlines hypothetical structural modifications and their potential impact on DPP-4 inhibitory activity, based on general SAR principles for this class of inhibitors.
| Modification Area | Structural Change | Hypothesized Effect on Activity | Rationale |
| Trifluorophenyl Ring | Alteration of fluorine substitution pattern (e.g., 2,5-difluoro, 3,4,5-trifluoro) | May increase or decrease potency | Fine-tuning of hydrophobic and electronic interactions in the S1 pocket. |
| Replacement with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) | Potentially altered potency and selectivity | Exploration of different binding interactions within the S1 subsite. | |
| β-Amino Acid Linker | Change in stereochemistry from (R) to (S) | Significant loss of activity | The (R)-configuration is critical for optimal orientation in the active site. |
| Introduction of substituents on the linker | Likely to decrease activity | Steric hindrance may disrupt binding. | |
| Pyrazolopyrimidine Core | Bioisosteric replacement of the pyrazole ring (e.g., with triazole, imidazole) | Variable effects on potency | Can alter the geometry and electronic properties of the scaffold. |
| Substitution on the pyrimidine ring | May provide additional interaction points | Potential to engage with other residues in the active site. | |
| Trifluoromethyl Group | Replacement with other electron-withdrawing groups (e.g., cyano, nitro) | Potentially maintained or reduced activity | The trifluoromethyl group is often optimal for its metabolic stability and binding contribution. |
| Replacement with small alkyl groups | Likely to decrease activity | Loss of favorable electronic and hydrophobic interactions. | |
| Ester Group | Hydrolysis to the corresponding carboxylic acid | May increase or decrease in vitro activity, but likely to have poor oral bioavailability | Changes in polarity and cell permeability. |
| Conversion to amides or other ester analogues | Can modulate pharmacokinetic properties | Alteration of solubility, metabolic stability, and absorption. |
Experimental Protocols
The evaluation of novel Retagliptin analogues requires robust and standardized experimental protocols. The following sections detail the methodologies for the synthesis of the core scaffold and the in vitro assessment of DPP-4 inhibitory activity.
Synthesis of the Retagliptin Core Scaffold
The synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine core is a key step in the preparation of Retagliptin and its analogues. A general synthetic route is outlined below. Further coupling with the appropriate (R)-β-amino acid derivative completes the synthesis.
In Vitro DPP-4 Inhibition Assay
A fluorometric assay using a commercially available kit is a standard method for determining the in vitro DPP-4 inhibitory activity of test compounds.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (Retagliptin analogues) and a positive control (e.g., Retagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer to achieve a range of final assay concentrations.
-
Dilute the human recombinant DPP-4 enzyme in assay buffer to the desired working concentration.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following:
-
Test wells: A specific volume of the diluted test compound and the diluted DPP-4 enzyme solution.
-
Positive control wells: A specific volume of the diluted positive control and the diluted DPP-4 enzyme solution.
-
Enzyme control wells (100% activity): A specific volume of the assay buffer (with the same percentage of solvent as the test wells) and the diluted DPP-4 enzyme solution.
-
Blank wells (no enzyme): A specific volume of the assay buffer.
-
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to monitor the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
The development of structural analogues of this compound holds significant promise for the discovery of novel DPP-4 inhibitors with enhanced therapeutic profiles. A thorough understanding of the structure-activity relationships, guided by systematic structural modifications and robust in vitro and in vivo evaluations, is paramount. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to advance the design and assessment of the next generation of antidiabetic agents. Further exploration of the chemical space around the Retagliptin scaffold is warranted to identify candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective treatments for type 2 diabetes mellitus.
References
Initial In-Vitro Characterization of Retagliptin Phosphate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin, also known as SP2086, is a novel, orally active, competitive, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Jiangsu Hengrui Pharmaceuticals.[1] It has been approved in China for the treatment of type 2 diabetes mellitus.[2] This technical guide provides an in-depth overview of the initial in-vitro characterization of Retagliptin phosphate, focusing on its biochemical and cellular pharmacological profiles. The document details the mechanism of action, key experimental protocols for its characterization, and a summary of its enzymatic and cellular activities. While specific quantitative data from the manufacturer's preclinical studies are not publicly available, this guide presents the established scientific framework and methodologies for evaluating such a compound, supplemented with illustrative data typical for a potent and selective DPP-4 inhibitor.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and ultimately lead to improved glycemic control in patients with type 2 diabetes.[3][4] this compound is a potent and selective inhibitor of DPP-4.[1][2] Preclinical studies have indicated its strong inhibitory activity and high selectivity, suggesting a favorable efficacy and safety profile.[1] This document outlines the fundamental in-vitro assays and methodologies used to characterize the pharmacological properties of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of DPP-4. This inhibition prevents the degradation of incretin hormones, thereby enhancing their downstream signaling pathways.
Biochemical Characterization: DPP-4 Inhibition
The initial in-vitro characterization of a DPP-4 inhibitor like this compound involves determining its potency, selectivity, and mode of inhibition against the target enzyme.
DPP-4 Enzymatic Assay Protocol
A standard method to determine the inhibitory activity of a compound against DPP-4 is through a fluorescence-based enzymatic assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (and other comparator inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant DPP-4 enzyme to each well, followed by the different concentrations of this compound or vehicle control.
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Potency and Selectivity
The potency of this compound is quantified by its IC50 value against DPP-4. Its selectivity is assessed by comparing its inhibitory activity against other related dipeptidyl peptidases, such as DPP-8 and DPP-9, to ensure a favorable safety profile. While specific values for Retagliptin are not publicly available, a typical dataset for a selective DPP-4 inhibitor is presented below for illustrative purposes.
| Enzyme | This compound IC50 (nM) | Comparator 1 (e.g., Sitagliptin) IC50 (nM) | Comparator 2 (e.g., Vildagliptin) IC50 (nM) |
| DPP-4 | Data not publicly available | ~19 | ~62 |
| DPP-8 | Data not publicly available | >10,000 | >10,000 |
| DPP-9 | Data not publicly available | >10,000 | >10,000 |
Note: Comparator data is sourced from published literature.[5] Retagliptin is reported to have stronger selectivity for DPP-4.[2]
Cellular Characterization: Incretin Hormone Regulation
Cell-based assays are crucial to confirm that the enzymatic inhibition observed in biochemical assays translates to a functional effect in a cellular context, specifically the potentiation of incretin hormone action.
GLP-1 Secretion Assay Protocol
This assay measures the ability of a test compound to enhance GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 or STC-1 cell lines).
Materials:
-
NCI-H716 or STC-1 cells
-
Cell culture medium and supplements
-
Stimulants for GLP-1 secretion (e.g., glucose, amino acids, or pharmacological agents)
-
This compound
-
DPP-4 substrate
-
GLP-1 ELISA kit
Procedure:
-
Culture NCI-H716 or STC-1 cells to an appropriate confluency in multi-well plates.
-
Wash the cells and pre-incubate them in a buffer containing this compound or vehicle control for a specified duration.
-
Stimulate the cells with a known secretagogue in the continued presence of this compound or vehicle.
-
Collect the cell supernatant at different time points.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Analyze the data to determine the effect of this compound on stimulated GLP-1 secretion.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in-vitro characterization of a DPP-4 inhibitor like this compound.
Conclusion
This compound is a promising DPP-4 inhibitor for the management of type 2 diabetes. Its in-vitro characterization, based on established methodologies, would confirm its high potency and selectivity for the DPP-4 enzyme, leading to enhanced incretin hormone levels and activity. While specific preclinical data remains proprietary, the experimental frameworks described herein provide a comprehensive guide for the scientific community to understand the initial pharmacological evaluation of this class of therapeutic agents. The reported high selectivity of Retagliptin suggests a favorable safety profile, a key attribute for long-term management of type 2 diabetes.[2] Further publication of its detailed in-vitro kinetic and cellular data would be of great interest to the research community.
References
Methodological & Application
Application Notes and Protocols: Retagliptin Phosphate In Vitro DPP-4 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin phosphate is a selective and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1][2] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][4] This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.[3][4]
This document provides a detailed protocol for conducting an in vitro DPP-4 inhibition assay to determine the potency of this compound. The assay is based on a fluorometric method that measures the cleavage of a synthetic DPP-4 substrate.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vitro DPP-4 Inhibition Assay Protocol
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
This compound
-
Positive Control: Sitagliptin or Vildagliptin
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Experimental Workflow
References
Application Note: High-Throughput Quantification of Retagliptin Phosphate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Retagliptin in human plasma. The described method is crucial for pharmacokinetic studies in drug development. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been developed based on established analytical techniques for dipeptidyl peptidase-4 (DPP-4) inhibitors and provides a robust framework for the bioanalysis of Retagliptin.
Introduction
Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus. To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices. This document provides a detailed protocol for the determination of Retagliptin in human plasma, suitable for researchers and professionals in drug development.
Experimental
Materials and Reagents
-
Retagliptin Phosphate reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Retagliptin or another DPP-4 inhibitor like Linagliptin-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Chromatographic and Mass Spectrometric Conditions
A summary of the suggested starting conditions for the LC-MS/MS analysis is provided in Table 1. These parameters should be optimized in the user's laboratory for best performance.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for analyte separation and peak shape |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of Retagliptin and IS |
| Dwell Time | 200 ms |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Retagliptin and the Internal Standard (IS) in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Retagliptin primary stock solution with methanol/water (50:50, v/v) to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Spiking: Spike the working standard solutions into blank human plasma to prepare CC and QC samples at the desired concentrations. A typical calibration curve might range from 0.1 ng/mL to 200 ng/mL.[1] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (at a fixed concentration) to all tubes except the blank. Vortex for 10 seconds.
-
Add 500 µL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis and Quantification
The concentration of Retagliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model. The concentrations of the QC and unknown samples are then interpolated from this curve.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for Retagliptin quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for Studying Retagliptin Phosphate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin phosphate is an orally active, selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it is approved for the treatment of type 2 diabetes mellitus. The mechanism of action for this compound, like other DPP-4 inhibitors, involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the breakdown of these incretins, this compound increases their plasma concentrations, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1] This ultimately results in improved glycemic control.
These application notes provide a comprehensive overview of the animal models and experimental protocols that can be employed to study the efficacy of this compound. While specific preclinical data on this compound in animal models is not extensively published, this document outlines standardized procedures and representative data from the broader class of DPP-4 inhibitors to guide research efforts.
Mechanism of Action: The Incretin Pathway
The therapeutic effect of this compound is rooted in its ability to modulate the incretin pathway. The following diagram illustrates the mechanism of action.
Recommended Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic agents. For studying DPP-4 inhibitors like this compound, both genetic and diet-induced models of type 2 diabetes are relevant.
Commonly Used Rodent Models:
-
Zucker Diabetic Fatty (ZDF) Rat: A genetic model of obesity, insulin resistance, and progressive beta-cell failure.
-
db/db Mouse: A model with a mutation in the leptin receptor, leading to obesity, hyperphagia, and insulin resistance.
-
Goto-Kakizaki (GK) Rat: A non-obese model of spontaneous type 2 diabetes characterized by impaired glucose-stimulated insulin secretion.
-
Diet-Induced Obese (DIO) Mice and Rats: These models, typically C57BL/6 mice or Sprague-Dawley rats fed a high-fat diet, develop obesity and insulin resistance, closely mimicking the common human condition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in rodent models of type 2 diabetes.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay to evaluate glucose disposal and the effect of a compound on glucose tolerance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Fasting:
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Fast the animals for 6-8 hours prior to the test. Provide free access to water.
-
-
Baseline Blood Glucose Measurement (T= -30 min):
-
At 30 minutes before drug administration, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
-
Drug Administration (T= 0 min):
-
Administer this compound or vehicle orally via gavage at the desired dose.
-
-
Glucose Challenge (T= 30 min):
-
30 minutes after drug administration, administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Meal Tolerance Test (MTT)
The MTT provides a more physiologically relevant assessment of postprandial glucose control.
Materials:
-
This compound
-
Vehicle
-
Liquid mixed-meal solution (e.g., Ensure®)
-
Glucometer and test strips
-
Blood collection tubes
Procedure:
-
Animal Acclimation and Fasting:
-
Follow the same acclimation and fasting procedures as for the OGTT.
-
-
Drug Administration:
-
Administer this compound or vehicle orally.
-
-
Meal Challenge:
-
30 minutes after drug administration, provide the liquid mixed-meal solution orally.
-
-
Blood Glucose and Hormone Monitoring:
-
Collect blood samples at baseline and at various time points post-meal (e.g., 15, 30, 60, 120, 180 minutes).
-
Measure blood glucose, plasma insulin, and active GLP-1 levels.
-
Chronic Efficacy Study
This protocol is designed to evaluate the long-term effects of this compound on glycemic control and beta-cell function.
Procedure:
-
Animal Model and Grouping:
-
Use a diabetic animal model (e.g., ZDF rats or db/db mice).
-
Randomize animals into treatment groups (vehicle control, this compound at various doses).
-
-
Chronic Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for a period of 4-12 weeks.
-
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Measure non-fasting blood glucose levels periodically.
-
At the end of the study, measure HbA1c levels.
-
-
Terminal Procedures:
-
At the end of the treatment period, perform an OGTT or MTT.
-
Collect terminal blood samples for biomarker analysis (insulin, GLP-1, glucagon).
-
Harvest the pancreas for histological analysis of beta-cell mass and islet morphology.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical efficacy study of this compound.
Data Presentation
While specific preclinical data for this compound is limited in the public domain, clinical trial data in humans provides insight into its expected efficacy. The following tables present this clinical data and representative preclinical data for other DPP-4 inhibitors to guide expectations for animal studies.
Table 1: Clinical Efficacy of this compound in Patients with Type 2 Diabetes
| Parameter | This compound Monotherapy | This compound + Metformin |
| Baseline HbA1c (%) | ~8.5% | ~8.5% |
| Change in HbA1c from Baseline | -1.13% | -1.18% |
| Change in Postprandial Blood Sugar (mmol/L) | -2.69 mmol/L | -2.71 mmol/L |
Table 2: Representative Efficacy of DPP-4 Inhibitors in Preclinical Models
| Animal Model | DPP-4 Inhibitor | Duration | Change in Fasting Glucose | Change in HbA1c | Reference |
| ZDF Rats | Sitagliptin | 8 weeks | ↓ | ↓ | Fictional Data |
| db/db Mice | Vildagliptin | 4 weeks | ↓ | ↓ | Fictional Data |
| DIO Mice | Linagliptin | 12 weeks | ↓ | Not Reported | Fictional Data |
| GK Rats | Alogliptin | 6 weeks | ↓ | ↓ | [2] |
Note: The data in Table 2 is representative of the effects of DPP-4 inhibitors in preclinical models and is intended for illustrative purposes. "↓" indicates a reduction.
Conclusion
This compound is a promising therapeutic agent for the management of type 2 diabetes. The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of its efficacy. While specific preclinical data for this compound remains proprietary, the provided information on its mechanism of action, clinical efficacy, and the general performance of the DPP-4 inhibitor class offers a solid foundation for designing and interpreting animal studies. Rigorous preclinical evaluation using these methods will be crucial in further elucidating the therapeutic potential of this compound.
References
Application Note and Protocol: Long-Term Stability Testing of Retagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin phosphate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The stability of a drug substance, such as this compound, is a critical quality attribute that must be thoroughly evaluated to ensure its safety, efficacy, and quality throughout its shelf life. Long-term stability testing provides essential data to establish the retest period for the drug substance and to recommend appropriate storage conditions.[3][4][5]
This document provides a comprehensive protocol for conducting long-term stability studies on this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][6][7] The protocol details the experimental design, storage conditions, testing parameters, and analytical methodologies required to assess the stability profile of this compound.
Mechanism of Action: this compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][8] By preventing the breakdown of these incretins, this compound enhances their physiological effects, which include stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from pancreatic α-cells.[1][2][8] This ultimately leads to improved glycemic control in patients with type 2 diabetes.
Signaling Pathway of this compound
Figure 1. Signaling pathway of this compound.
Experimental Protocol: Long-Term Stability Testing
This protocol is designed based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[3][6]
Materials and Equipment
-
Drug Substance: At least three primary batches of this compound manufactured by a process representative of the final production scale.[7]
-
Container Closure System: The drug substance should be packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[9]
-
Stability Chambers: Calibrated and validated stability chambers capable of maintaining the specified temperature and humidity conditions with controlled access.
-
Analytical Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Dissolution testing apparatus
-
Karl Fischer titrator for water content
-
FTIR spectrometer
-
pH meter
-
Microscope
-
Melting point apparatus
-
-
Reagents and Standards: Analytical grade reagents, solvents, and a well-characterized reference standard of this compound.
Experimental Workflow
Figure 2. Experimental workflow for long-term stability testing.
Storage Conditions
The selection of storage conditions should be based on the climatic zone in which the drug product is intended to be marketed. For a global submission, the following long-term storage condition is recommended:
An accelerated stability study should also be conducted in parallel to provide early insights into the stability profile:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
Testing Frequency
The frequency of testing for the long-term stability study should be as follows:
-
First Year: Every 3 months.[10]
-
Second Year: Every 6 months.[10]
-
Thereafter: Annually through the proposed retest period.[10]
For the accelerated study, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[10]
Stability-Indicating Parameters
The testing should include parameters susceptible to change during storage and that are likely to influence quality, safety, and/or efficacy.[3]
Table 1: Stability-Indicating Parameters and Analytical Methods
| Parameter | Analytical Method | Purpose |
| Appearance | Visual Inspection | To assess any changes in physical appearance (e.g., color, clarity). |
| Identification | FTIR / HPLC (retention time) | To confirm the identity of the active pharmaceutical ingredient (API). |
| Assay | Stability-Indicating HPLC-UV | To quantify the amount of this compound and determine its potency. |
| Degradation Products | Stability-Indicating HPLC-UV | To detect and quantify any impurities or degradation products that may form over time. |
| Water Content | Karl Fischer Titration | To determine the moisture content, which can influence degradation pathways. |
| Polymorphic Form | X-Ray Powder Diffraction (XRPD) / Differential Scanning Calorimetry (DSC) | To identify any changes in the crystalline form of the drug substance. |
| Particle Size Distribution | Laser Diffraction | To assess any changes in the physical properties of the powder. |
| Microbial Limits | USP/Ph. Eur. Compendial Methods | To ensure the drug substance remains free from microbial contamination. |
Analytical Methodologies
A validated stability-indicating HPLC method is crucial for the assay and determination of degradation products. The method should be able to separate this compound from its potential degradation products and any process-related impurities.
Example HPLC Method for Assay and Impurities
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 95% A to 50% A over 20 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 267 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Evaluation
All quantitative data generated from the stability studies should be summarized in a clear and concise tabular format to facilitate comparison and trend analysis.
Table 2: Example of Long-Term Stability Data Summary (25°C/60% RH)
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.4 | 99.2 |
| Individual Unspecified Degradation Product (%) | NMT 0.10 | <0.05 | <0.05 | 0.06 | 0.07 | 0.08 |
| Total Degradation Products (%) | NMT 0.5 | 0.08 | 0.09 | 0.11 | 0.13 | 0.15 |
| Water Content (%) | NMT 1.0 | 0.2 | 0.2 | 0.3 | 0.3 | 0.4 |
Evaluation: The stability data should be evaluated for any trends or out-of-specification results. Statistical analysis may be employed to determine the retest period. A "significant change" for a drug substance is defined as a failure to meet its specification.[9] If a significant change occurs during the accelerated stability study, testing at an intermediate condition (e.g., 30°C/65% RH) may be necessary.[10]
Conclusion
A comprehensive long-term stability testing program is essential to ensure the quality, safety, and efficacy of this compound. The protocol outlined in this application note provides a framework for conducting such studies in accordance with regulatory expectations. Adherence to these guidelines will generate a robust stability data package to support the determination of an appropriate retest period and storage conditions for this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. upm-inc.com [upm-inc.com]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. snscourseware.org [snscourseware.org]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Application of Retagliptin Phosphate in Diabetic Nephropathy Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. The pathophysiology of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that lead to glomerular hyperfiltration, inflammation, oxidative stress, and fibrosis. Retagliptin phosphate, a selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor, has been approved for the treatment of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), Retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[2][3]
Beyond its glucose-lowering effects, the class of DPP-4 inhibitors has demonstrated pleiotropic renoprotective effects in various preclinical models of diabetic nephropathy. These effects are attributed to the reduction of inflammation, oxidative stress, and fibrosis within the kidneys.[4][5] While specific preclinical data on this compound in diabetic nephropathy models is not yet widely published, its mechanism of action suggests potential therapeutic benefits in this context. This document provides detailed, proposed application notes and experimental protocols for investigating the efficacy of this compound in established research models of diabetic nephropathy, based on the known effects of other DPP-4 inhibitors like sitagliptin and alogliptin.
Mechanism of Action in the Context of Diabetic Nephropathy
The potential renoprotective effects of this compound are hypothesized to extend beyond glycemic control and are likely mediated through several pathways implicated in the progression of diabetic nephropathy. As a DPP-4 inhibitor, Retagliptin increases the bioavailability of active GLP-1, which in turn can exert direct effects on renal cells. Furthermore, DPP-4 itself is expressed on the surface of various cell types, including kidney cells, and its inhibition may have direct, incretin-independent effects.
Key signaling pathways that can be investigated include:
-
Anti-inflammatory Effects: DPP-4 inhibition has been shown to suppress inflammatory pathways. A key target for investigation is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that, when activated in response to diabetic stimuli, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, contributing to renal inflammation and injury.
-
Anti-fibrotic Effects: Transforming growth factor-β (TGF-β) is a central mediator of renal fibrosis, promoting the accumulation of extracellular matrix proteins. DPP-4 inhibitors have been observed to attenuate TGF-β signaling and reduce the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.[6]
-
Anti-oxidative Stress Effects: The diabetic milieu induces oxidative stress in the kidneys through the overproduction of reactive oxygen species (ROS). DPP-4 inhibitors may mitigate oxidative stress by modulating pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is involved in cell survival and response to oxidative stress.[7]
Below is a diagram illustrating the proposed mechanism of action for this compound in the context of diabetic nephropathy.
References
- 1. This compound Tablets Approved for Marketing by NMPA [english.nmpa.gov.cn]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Renoprotective effects of a dipeptidyl peptidase 4 inhibitor in a mouse model of progressive renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitagliptin's renoprotective effect in a diabetic nephropathy model in rats: The potential role of PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Retagliptin Phosphate Solubility for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Retagliptin phosphate in in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It exhibits high solubility in DMSO, reaching concentrations of ≥ 150 mg/mL (266.73 mM).[1][2][3][4] For final assay concentrations, this DMSO stock solution is typically diluted into an aqueous buffer.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 1%, to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[5]
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Sonication: After dilution, briefly sonicate the solution to aid in the dispersion of the compound.[1]
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Gentle Heating: Gentle warming of the solution can help dissolve any precipitate that has formed.[1] However, be mindful of the temperature sensitivity of your protein or cells.
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Co-solvents: Consider the use of co-solvents in your final assay buffer, if compatible with your experimental setup.[6] Formulations containing PEG300, Tween-80, or SBE-β-CD have been shown to improve the solubility of similar compounds.[1]
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[5][7] Investigate if adjusting the pH of your assay buffer within a range compatible with your experiment improves solubility.
Q3: What is the typical concentration range for this compound in in vitro DPP-4 inhibition assays?
A3: In vitro DPP-4 inhibition assays often use a range of inhibitor concentrations to determine the IC50 value. A typical concentration range for DPP-4 inhibitors in such assays is from 0.01 µM to 100 µM.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Hygroscopic DMSO (has absorbed water) | Use fresh, anhydrous DMSO to prepare stock solutions.[1] |
| Compound has low kinetic solubility | Lyophilizing the compound to create an amorphous form may enhance the solubilization rate.[5] | |
| Precipitation in Final Assay Medium | Exceeding the aqueous solubility limit | Decrease the final concentration of this compound. |
| Insufficient mixing | Vortex or sonicate the solution after adding the compound. | |
| Incompatible buffer components | Evaluate the components of your assay buffer for potential interactions. | |
| Inconsistent Assay Results | Incomplete dissolution of the compound | Visually inspect for any particulate matter before use. If present, attempt to redissolve using the methods described above. |
| Degradation of the compound | Prepare fresh dilutions from the stock solution for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[2] |
Quantitative Solubility Data
| Solvent/System | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (266.73 mM) | [1][2][4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (3.70 mM) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.70 mM) | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (3.70 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: Add a precise volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline based on commercially available DPP-4 inhibitor screening kits.[8][9][10]
-
Reagent Preparation:
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Prepare the DPP-4 assay buffer as per the kit instructions.
-
Dilute the DPP-4 enzyme in the assay buffer to the recommended concentration.
-
Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.[9]
-
-
Assay Plate Setup (96-well plate):
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Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme and assay buffer.
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Inhibitor wells: Add DPP-4 enzyme, assay buffer, and varying concentrations of this compound (prepared by diluting the DMSO stock solution).
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Positive control wells: Add DPP-4 enzyme, assay buffer, and a known DPP-4 inhibitor (e.g., Sitagliptin).[9][10]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[8][11]
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Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
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Second Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[8]
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Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[8][10]
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Simplified signaling pathway of DPP-4 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. molnova.com [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 9. abcam.com [abcam.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Technical Support Center: Optimizing Oral Dosage of Retagliptin Phosphate in Rodent Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the oral dosage of Retagliptin phosphate in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][2] This ultimately leads to improved glycemic control.
Q2: Are there established oral dosages for this compound in rats or mice?
Q3: What are some reference oral dosages and pharmacokinetic parameters for other DPP-4 inhibitors in rats?
A3: Data for other DPP-4 inhibitors, such as Sitagliptin and Cetagliptin, can provide a useful reference for designing initial studies with this compound. The following tables summarize key pharmacokinetic parameters for Sitagliptin in Sprague-Dawley rats and a single oral dose for Cetagliptin in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of Sitagliptin in Male Sprague-Dawley Rats [3]
| Parameter | Value |
| Oral Bioavailability | High |
| Plasma Clearance | 40-48 mL/min/kg |
| Volume of Distribution | 7-9 L/kg |
| Half-life | ~2 hours |
Source: Beconi et al., 2007[3]
Table 2: Single Oral Dose of Cetagliptin in Sprague-Dawley Rats [4]
| Compound | Dose |
| Cetagliptin | 6 mg/kg |
Source: Li et al., 2018[4]
Q4: What is the recommended experimental workflow for optimizing the oral dosage of this compound in rodents?
A4: A typical workflow involves a dose-ranging study followed by pharmacokinetic and pharmacodynamic assessments.
References
Troubleshooting inconsistent results in Retagliptin phosphate cell-based assays
Welcome to the technical support center for Retagliptin phosphate cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter with your this compound cell-based assays in a question-and-answer format.
Q1: Why am I seeing high variability in my IC50 values for this compound between experiments?
A1: Inconsistent IC50 values for this compound can stem from several factors. Key areas to investigate include:
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Cell Passage Number: Cell lines can exhibit phenotypic and functional changes at high passage numbers. For instance, MIN6 cells, a pancreatic beta-cell line, may show impaired insulin secretion and metabolic activity at higher passages, which could affect their response to DPP-4 inhibition. It is crucial to use cells within a consistent and low passage range for all experiments.
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Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure a homogenous single-cell suspension before plating and verify consistent cell density across all wells of your microplate.
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Substrate Concentration: The concentration of the DPP-4 substrate (e.g., Gly-Pro-AMC) is a critical parameter. If the substrate concentration is too high relative to the enzyme's Km value, it can lead to an underestimation of the inhibitor's potency (a higher IC50 value). It is advisable to use a substrate concentration at or below the Km for competitive inhibitors like this compound.[1]
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Incubation Times: Both the pre-incubation time of cells with this compound and the subsequent incubation with the substrate must be consistent. Variations in these timings can significantly impact the measured enzyme activity and, consequently, the calculated IC50.
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Reagent Preparation and Stability: Ensure that this compound stock solutions are prepared consistently and stored correctly to prevent degradation. The stability of the compound in your specific cell culture medium should also be considered, as components in the media could potentially interact with the compound over time.
Q2: My negative controls (vehicle-treated cells) show low DPP-4 activity. What could be the cause?
A2: Low DPP-4 activity in your negative controls can be due to several issues:
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Poor Cell Health: Stressed or unhealthy cells may exhibit lower endogenous DPP-4 activity. Visually inspect your cells for normal morphology before starting the assay. It is also good practice to perform a simple viability assay (e.g., Trypan Blue exclusion) to confirm cell health.
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Sub-optimal Assay Buffer: The pH and composition of the assay buffer are critical for optimal enzyme activity. Ensure the buffer is at the correct pH (typically around 7.4-8.0) and has been warmed to the assay temperature (usually 37°C) before use.
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Incorrect Substrate Handling: Fluorogenic substrates are often light-sensitive. Protect the substrate from light during preparation and incubation to prevent degradation and loss of signal.
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Low Endogenous DPP-4 Expression: The cell line you are using may naturally have low levels of DPP-4 expression. Consider using a cell line known for robust DPP-4 expression, such as Caco-2 or HepG2 cells.
Q3: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?
A3: High background fluorescence can mask the true signal from DPP-4 activity. Here are some ways to address this:
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Autofluorescence of Compounds: this compound itself or other components in your test wells might be autofluorescent at the excitation and emission wavelengths used. It is essential to include a control well with the compound but without the DPP-4 enzyme or cells to measure this background fluorescence and subtract it from your experimental readings.
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Phenol Red in Culture Medium: Many standard cell culture media contain phenol red, a pH indicator that can interfere with fluorescence-based assays. For the final steps of the assay, consider using a phenol red-free medium or washing the cells with a suitable buffer like PBS before adding the assay reagents.
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Choice of Microplate: Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
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Light Scattering: Ensure that your solutions are free of any precipitate, as this can cause light scattering and increase background readings.
Q4: How should I prepare and store this compound for my cell-based assays?
A4: Proper handling of this compound is crucial for reproducible results.
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Solubility: this compound is highly soluble in DMSO (≥ 150 mg/mL).[2][3][4] It is recommended to prepare a high-concentration stock solution in DMSO.
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Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
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Working Dilutions: When preparing working dilutions in your cell culture medium, ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is also important to include a vehicle control with the same final DMSO concentration in your experiments.
Quantitative Data Summary
Due to the proprietary nature of this compound, extensive public data on its IC50 values in various cell lines is limited. The table below provides a template for summarizing such data as it becomes available from internal or published studies. For context, IC50 values for other well-characterized DPP-4 inhibitors in relevant cell lines are often in the nanomolar to low micromolar range. For example, Sitagliptin has shown an IC50 of 0.6 µM in Caco-2 cells.[5][6]
| Cell Line | Tissue of Origin | Typical DPP-4 Expression | This compound IC50 (nM) | Reference |
| Caco-2 | Human Colon Adenocarcinoma | High | Data Not Available | |
| HepG2 | Human Liver Carcinoma | Moderate to High | Data Not Available | |
| MIN6 | Mouse Pancreatic Beta-Cell | Moderate | Data Not Available | |
| INS-1 | Rat Insulinoma | Moderate | Data Not Available |
Experimental Protocols
Detailed Methodology for a Cell-Based DPP-4 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on DPP-4 in a cell-based format. Optimization may be required for specific cell lines and experimental conditions.
1. Materials and Reagents:
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This compound
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DPP-4 expressing cells (e.g., Caco-2, HepG2)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phenol red-free medium or PBS
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DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
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DPP-4 assay buffer (e.g., Tris-HCl, pH 7.4)
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DMSO
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96-well black, clear-bottom microplates
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A fluorescence microplate reader
2. Experimental Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow (typically 24-48 hours).
-
-
Compound Preparation:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of the stock solution in phenol red-free medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Compound Incubation:
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Remove the culture medium from the wells and wash the cells once with PBS or phenol red-free medium.
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Add the prepared dilutions of this compound (and vehicle control) to the respective wells.
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Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 30-60 minutes).
-
-
Enzymatic Reaction:
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Prepare the DPP-4 substrate solution in the assay buffer at the desired final concentration (e.g., at its Km value).
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Add the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
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Measure the fluorescence kinetically over a specific period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for the AMC substrate.
-
-
Data Analysis:
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Subtract the background fluorescence (from wells with compound but no cells, or cells with no substrate).
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Determine the rate of substrate cleavage (slope of the kinetic read).
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Calculate the percentage of DPP-4 inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: A typical workflow for a cell-based DPP-4 inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. content.abcam.com [content.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 5. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Retagliptin Phosphate Solution Stability
Welcome to the technical support center for Retagliptin phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during laboratory experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of DPP-4 inhibitors, particularly other gliptins, as specific stability data for this compound in solution is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of similar molecules like Sitagliptin, the primary factors contributing to the degradation of gliptins in solution are pH, temperature, and exposure to oxidative conditions.[1][2][3] Hydrolysis under acidic or basic conditions is a common degradation pathway.[1][3]
Q2: What is the recommended pH range for maintaining the stability of this compound in an aqueous solution?
Q3: How should I store my this compound stock solutions?
For short-term storage, it is recommended to keep stock solutions at -20°C for up to one month. For longer-term storage, -80°C is preferable, where solutions can be stable for up to six months.[5] It is crucial to store solutions in sealed containers to protect them from moisture.[5] Always aliquot your stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Although specific photostability studies on this compound are not widely published, it is a general best practice in pharmaceutical research to protect solutions from light to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.
Q5: Can I use buffers to maintain the pH of my this compound solution?
Yes, using buffers is a standard method to control pH. Phosphate buffers have been commonly used in the analysis of gliptins.[3][6] However, it is essential to ensure the compatibility of the chosen buffer with this compound, as some buffer components can potentially catalyze degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in my this compound solution over a short period. | Inappropriate pH: The pH of the solution may be outside the optimal stability range. | Adjust the pH of your solution to a range of 3-4 using a suitable acidic buffer, such as a phosphate buffer.[2][4] Verify the pH after preparation. |
| High Storage Temperature: The solution might be stored at a temperature that accelerates degradation. | For short-term use, store aliquots at -20°C. For long-term storage, use -80°C.[5] Avoid leaving solutions at room temperature for extended periods. | |
| Precipitation or cloudiness observed in the solution upon thawing. | Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability and solubility of the compound. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[5] |
| Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent at a lower temperature. | Ensure the concentration is within the known solubility limits for your solvent system. Gentle warming and sonication may help in redissolving the compound, but prolonged exposure to heat should be avoided. | |
| Unexpected peaks appearing in my HPLC chromatogram. | Degradation: The new peaks are likely degradation products of this compound. | Review your solution preparation and storage procedures. Implement the pH, temperature, and light protection recommendations. Forced degradation studies on similar compounds have shown degradation under acidic, basic, and oxidative stress.[1][3] |
| Oxidation: The solution may have been exposed to oxidative conditions. | Consider preparing solutions with degassed solvents. The use of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) has been suggested for solid dosage forms of other DPP-4 inhibitors and could be cautiously explored for solutions.[7] |
Experimental Protocols
Below are generalized protocols for experiments relevant to assessing the stability of this compound, based on methodologies used for other gliptins.
Protocol 1: Preparation of a Buffered this compound Solution
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Buffer Preparation: Prepare a 0.1 M potassium dihydrogen phosphate buffer.[8]
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pH Adjustment: Adjust the buffer's pH to 4.5 using phosphoric acid.[8]
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Solution Preparation: Dissolve the required amount of this compound powder in the prepared buffer to achieve the desired final concentration.
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Filtration: Filter the solution through a 0.45 µm membrane filter to remove any particulates.[8]
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Storage: Store the solution in a tightly sealed, light-protected container at the recommended temperature (-20°C or -80°C).[5]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods developed for Sitagliptin phosphate analysis and may require optimization for this compound.[1][9]
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Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.3% perchloric acid and methanol (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (for Sitagliptin, 268 nm is used).[9]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Visualizing Degradation and Stability Concepts
Logical Workflow for Investigating Degradation
Caption: Troubleshooting workflow for this compound degradation.
Signaling Pathway Analogy: Factors Leading to Degradation
Caption: Factors promoting the degradation of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijnrd.org [ijnrd.org]
- 7. US8414921B2 - Pharmaceutical compositions of combinations of dipeptidyl peptidase-4 inhibitors with metformin - Google Patents [patents.google.com]
- 8. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 9. scispace.com [scispace.com]
Addressing batch-to-batch variability of Retagliptin phosphate
Welcome to the Technical Support Center for Retagliptin Phosphate. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: We are observing variable dissolution profiles between different batches of this compound. What could be the cause?
Inconsistent dissolution profiles are a common issue and can often be attributed to variations in the physicochemical properties of the Active Pharmaceutical Ingredient (API). The primary suspects for this compound would be polymorphism and particle size distribution. Different polymorphic forms can have different solubilities, and smaller particle sizes generally lead to faster dissolution due to increased surface area.[1][2][3]
To troubleshoot this, we recommend a systematic characterization of the batches .
Recommended Actions:
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Polymorph Characterization: Use Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of each batch.
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Particle Size Analysis: Determine the particle size distribution of each batch using laser diffraction.
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Dissolution Testing: Conduct comparative dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to understand the full dissolution behavior.
FAQ 2: Our HPLC analysis shows a new, unidentified impurity peak in a recent batch of this compound. How should we proceed?
The appearance of a new impurity can be due to variations in the synthesis process, degradation, or contamination.[4] It is crucial to identify and quantify this impurity to ensure the safety and efficacy of the product.
Recommended Actions:
-
Quantify the Impurity: Determine the concentration of the impurity using a validated HPLC method with a relative response factor, if known.
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Stress Testing: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a reference batch to see if the impurity is a known degradant.
-
Structural Elucidation: If the impurity is not a known degradant, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
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Review Manufacturing Process: Thoroughly review the manufacturing process of the affected batch for any deviations in raw materials, reagents, or process parameters.
FAQ 3: We have noticed that the flowability of the this compound powder differs from batch to batch, affecting our tablet manufacturing process. What could be the reason?
Variations in powder flowability are often linked to differences in particle size, shape, and moisture content.[5] Poor flowability can lead to issues in tablet weight uniformity and hardness.
Recommended Actions:
-
Particle Characterization: Analyze the particle size distribution, morphology (using Scanning Electron Microscopy - SEM), and bulk/tapped density of the different batches.
-
Moisture Content: Determine the water content of each batch using Karl Fischer titration.
-
Excipient Compatibility: If the API is blended with excipients, ensure there are no unforeseen interactions affecting the blend's flow properties.
Troubleshooting Guides
Troubleshooting Inconsistent In-Vitro Bioactivity
If you are observing unexpected variations in the in-vitro bioactivity of this compound, such as in DPP-4 inhibition assays, the following workflow can help identify the root cause.
References
Technical Support Center: Minimizing Off-Target Binding in Retagliptin Phosphate Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Retagliptin phosphate and minimizing potential off-target binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] DPP-4 is responsible for the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Retagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][4] This ultimately leads to improved glycemic control.[1][4]
Q2: What are the known side effects of this compound, and could they be related to off-target effects?
Commonly reported side effects in clinical use include gastrointestinal symptoms like nausea and diarrhea, as well as headaches and upper respiratory tract infections.[1] While many of these are considered on-target effects related to the modulation of the incretin system, the possibility of off-target interactions contributing to adverse effects is a key consideration in drug development.[5] For instance, unexpected effects in preclinical models could indicate binding to other proteases or receptors.
Q3: How selective is Retagliptin for DPP-4 over other related enzymes?
DPP-4 inhibitors are designed for high selectivity. While specific selectivity data for Retagliptin against a full panel of related proteases (e.g., DPP-8, DPP-9, FAP) is not detailed in the provided search results, it is a critical aspect of its preclinical characterization. High selectivity is crucial to minimize the risk of off-target effects.[2] Researchers should consult the manufacturer's technical data sheet for specific selectivity profiles.
Troubleshooting Guide
Q1: I am observing unexpected phenotypes in my cell-based assay after treating with Retagliptin. How can I determine if this is due to off-target binding?
This is a common challenge in pharmacological studies. Here’s a systematic approach to troubleshoot:
-
Dose-Response Analysis: Perform a dose-response curve. On-target effects should occur at concentrations consistent with the known IC50 of Retagliptin for DPP-4. Off-target effects often appear at higher concentrations.
-
Use of a Structurally Unrelated DPP-4 Inhibitor: Treat your cells with another well-characterized, structurally different DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin). If the unexpected phenotype persists, it is less likely to be a specific off-target effect of Retagliptin's chemical scaffold.
-
Rescue Experiments: If possible, "rescue" the phenotype by adding the product of the enzymatic reaction that is being inhibited. For DPP-4, this is more complex, but you could try to modulate downstream signaling pathways.
-
Negative Control Compound: Use a close chemical analog of Retagliptin that is known to be inactive against DPP-4. If this compound still produces the unexpected phenotype, it strongly suggests an off-target effect related to the chemical structure, not DPP-4 inhibition.
-
Direct Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that Retagliptin is engaging with DPP-4 at the concentrations used in your experiments.
Q2: My in-vivo study with Retagliptin shows results that are not consistent with DPP-4 inhibition alone. What steps can I take to investigate potential off-target effects?
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Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the plasma concentration of Retagliptin with the observed effect. If the timing or magnitude of the effect does not align with the known PK/PD profile for DPP-4 inhibition, off-target mechanisms may be at play.
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Use of Knockout/Knockdown Models: If available, use animal models where the primary target (DPP-4) has been knocked out or knocked down. If the unexpected effect still occurs in these animals, it is definitively an off-target effect.
-
Broad Off-Target Screening Panel: Test Retagliptin against a commercial off-target screening panel (e.g., a kinase panel or a safety panel of common off-target receptors and enzymes). This can help identify potential unintended molecular targets.
-
Metabolite Analysis: Investigate whether active metabolites of Retagliptin could be responsible for the observed effects. The metabolic profile of the drug can influence its in-vivo activity.
Q3: How can I proactively minimize the risk of off-target binding in my experimental design?
-
Concentration Selection: Use the lowest effective concentration of Retagliptin that achieves significant inhibition of DPP-4. This is typically in the range of its IC50 or EC50 value. Avoid using excessively high concentrations, which are more likely to induce off-target effects.
-
Appropriate Controls: Always include positive and negative controls in your experiments. A positive control could be a known DPP-4 inhibitor, while a negative control could be the vehicle (e.g., DMSO) used to dissolve the compound.
-
Purity of the Compound: Ensure the this compound used is of high purity. Impurities in the drug stock could be responsible for unexpected biological activity.
Quantitative Data Summary
For researchers' convenience, the following tables summarize key quantitative data related to DPP-4 inhibitors.
Table 1: Recommended Concentration Ranges for In-Vitro Experiments
| Parameter | Recommended Range | Rationale |
| Initial Screening Concentration | 1 µM | A starting point to observe on-target effects for a potent inhibitor. |
| Dose-Response Curve Range | 0.1 nM - 10 µM | To determine the IC50/EC50 and observe the full dynamic range of the compound's activity. |
| Maximum Concentration | < 100 x IC50 | To minimize the likelihood of non-specific and off-target effects. |
Table 2: Example IC50 Values for Common DPP-4 Inhibitors
| Compound | Target | Example IC50 (nM) |
| Retagliptin | DPP-4 | Data not available in search results; typically in the low nanomolar range for this class. |
| Sitagliptin | DPP-4 | ~19 nM |
| Vildagliptin | DPP-4 | ~62 nM |
| Saxagliptin | DPP-4 | ~26 nM |
| Linagliptin | DPP-4 | ~1 nM |
Note: IC50 values can vary depending on the assay conditions. Researchers should determine the IC50 under their specific experimental conditions.
Key Experimental Protocols
Protocol 1: In-Vitro DPP-4 Inhibition Assay
This protocol provides a general method for measuring the inhibitory activity of this compound on DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Plate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In the 96-well plate, add the assay buffer, the diluted this compound (or vehicle control), and the DPP-4 enzyme.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visual Guides
Diagram 1: Retagliptin's Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting DPP-4.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RetagliptinPhosphateTabletsapprovedformarketingbyChinaNMPA-News [ccfdie.org]
- 5. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Retagliptin Phosphate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Retagliptin phosphate to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control in patients with type 2 diabetes.[1][3][5]
Q2: What are the known physicochemical properties of this compound relevant to bioavailability?
While specific data for this compound is not extensively published, as a small molecule drug intended for oral administration, its bioavailability will be influenced by its aqueous solubility and intestinal permeability. For context, other gliptins like Linagliptin are classified as BCS Class III (high solubility, low permeability), while others may face solubility challenges (BCS Class II or IV).[6] Researchers should anticipate the need to characterize these properties early in development.
Q3: What are common initial hurdles in developing an oral formulation for a new chemical entity like this compound?
Common initial challenges include poor aqueous solubility, low dissolution rate, and inadequate permeability across the intestinal epithelium.[7][8] Additionally, potential first-pass metabolism in the intestine and liver can significantly reduce the amount of active drug reaching systemic circulation.[9]
Q4: Which excipients are commonly used to enhance the bioavailability of oral solid dosage forms?
A variety of functional excipients can be employed to improve bioavailability.[8][10] These include:
-
Solubilizing agents: Surfactants (e.g., polysorbates, poloxamers) and lipids can improve drug dissolution by forming micelles or self-emulsifying drug delivery systems (SEDDS).[7][11]
-
Polymers: Hydrophilic polymers like HPMC can be used to create amorphous solid dispersions, which can enhance the solubility and dissolution rate of poorly soluble drugs.[7][10]
-
Permeability enhancers: Certain excipients can transiently and reversibly open tight junctions between intestinal epithelial cells to improve the absorption of poorly permeable drugs.[11]
-
Super-disintegrants: These help tablets to break down quickly in the gastrointestinal tract, promoting faster drug release.[8]
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize the pH-solubility profile of this compound. 2. Conduct formulation screening with various solubilizing excipients such as surfactants, co-solvents, and cyclodextrins. 3. Consider formulating an amorphous solid dispersion to improve the dissolution rate.[12] |
| Low Permeability | 1. Perform in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess intestinal permeability. 2. Investigate the potential of this compound as a substrate for efflux transporters like P-glycoprotein (P-gp). 3. Evaluate the impact of permeability-enhancing excipients.[11] |
| High First-Pass Metabolism | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolizing enzymes. 2. If significant metabolism is observed, consider formulation strategies that can bypass or reduce first-pass metabolism, such as lymphatic transport systems.[11] |
Issue 2: Inconsistent In Vitro Dissolution Profile
| Potential Cause | Troubleshooting Steps |
| Inadequate Wetting of the Drug Substance | 1. Incorporate a wetting agent or surfactant into the formulation. 2. Reduce the particle size of the API through micronization to increase the surface area. |
| Drug Recrystallization During Dissolution | 1. If using an amorphous solid dispersion, ensure the polymer concentration is sufficient to maintain the amorphous state in the dissolution medium. 2. Incorporate precipitation inhibitors into the formulation. |
| Formulation Segregation | 1. Optimize the blending process to ensure a homogenous mixture of the API and excipients. 2. Evaluate the flow properties of the powder blend and adjust with glidants or lubricants as needed. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the release profile of this compound from a formulated dosage form.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Methodology:
-
Dissolution Medium: Prepare 900 mL of a relevant buffer (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer pH 6.8 to simulate intestinal fluid).
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Place one tablet/capsule into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[13][14]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (Apical to Basolateral): a. Add the this compound solution (in a transport buffer like HBSS) to the apical (AP) side of the monolayer. b. Add fresh transport buffer to the basolateral (BL) side. c. Incubate at 37 °C with gentle shaking. d. At specified time intervals, collect samples from the BL side and replace with fresh buffer.
-
Transport Study (Basolateral to Apical): Perform the reverse experiment to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.[15]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (AP to BL) of <1 x 10⁻⁶ cm/s is generally considered low, while >10 x 10⁻⁶ cm/s is high. An efflux ratio (Papp (BL to AP) / Papp (AP to BL)) greater than 2 suggests the involvement of active efflux transporters.
Data Presentation
Table 1: Hypothetical Bioavailability Enhancement of this compound Formulations
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated API | 150 ± 25 | 2.0 | 900 ± 150 | 100 |
| Micronized API | 225 ± 30 | 1.5 | 1350 ± 200 | 150 |
| Solid Dispersion | 450 ± 50 | 1.0 | 3150 ± 300 | 350 |
| SEDDS | 600 ± 75 | 0.8 | 4500 ± 400 | 500 |
| Data are presented as mean ± SD and are for illustrative purposes only. |
Visualizations
Caption: Workflow for enhancing oral bioavailability.
Caption: Mechanism of action for this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RetagliptinPhosphateTabletsapprovedformarketingbyChinaNMPA-News [ccfdie.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of linagliptin by the influence of gallic acid and ellagic acid in male Wistar albino rats: involvement of p-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. colorcon.com [colorcon.com]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Reactivity of Retagliptin Phosphate with Other Dipeptidyl Peptidases: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of specific studies detailing the cross-reactivity of Retagliptin phosphate with other dipeptidyl peptidases (DPPs), such as DPP-8 and DPP-9. While Retagliptin is characterized as a selective inhibitor of DPP-4, quantitative data from direct comparative assays against other DPP family members are not presently available in the public domain.[1][2][3] This lack of specific inhibitory concentration (IC50) values prevents a direct, data-driven comparison of Retagliptin's selectivity profile against that of other DPP-4 inhibitors.
For researchers, scientists, and drug development professionals, understanding the selectivity of a DPP-4 inhibitor is crucial for assessing its potential for off-target effects. The inhibition of other DPPs, particularly DPP-8 and DPP-9, has been associated with adverse effects in preclinical studies, highlighting the importance of high selectivity for the DPP-4 enzyme.[4][5]
General Importance of DPP-4 Inhibitor Selectivity
The dipeptidyl peptidase family consists of several enzymes with similar structures but different physiological roles. While DPP-4 is a key regulator of incretin hormones like GLP-1 and GIP, making it a prime target for type 2 diabetes therapy, other DPPs are involved in different biological processes.[6][7] Non-specific inhibition of these other peptidases could potentially lead to unintended pharmacological consequences. Therefore, a thorough evaluation of a DPP-4 inhibitor's selectivity is a critical component of its preclinical and clinical development.
Hypothetical Experimental Protocol for Assessing Cross-Reactivity
While specific data for Retagliptin is unavailable, a standard experimental approach to determine the cross-reactivity of a DPP-4 inhibitor would involve a series of in vitro enzymatic assays. The following outlines a typical methodology that would be employed in such a study.
Objective:
To determine the inhibitory potency (IC50) of this compound against a panel of dipeptidyl peptidases, including DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), to assess its selectivity.
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes
-
Fluorogenic or chromogenic substrates specific for each enzyme (e.g., Gly-Pro-AMC for DPP-4)
-
This compound
-
Reference DPP-4 inhibitors with known selectivity profiles
-
Assay buffer (e.g., Tris-HCl buffer)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Experimental Workflow:
Caption: Experimental workflow for determining the cross-reactivity of a DPP-4 inhibitor.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant DPP enzymes and their corresponding substrates are diluted to optimal concentrations in the assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations to be tested.
-
Assay Reaction: The DPP enzyme is pre-incubated with varying concentrations of this compound (or a reference inhibitor) in the wells of a 96-well plate for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific fluorogenic or chromogenic substrate to each well.
-
Signal Detection: The plate is incubated at a controlled temperature, and the fluorescence or absorbance is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of substrate hydrolysis is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Selectivity Calculation: The selectivity of this compound is determined by calculating the ratio of its IC50 value for other DPPs (e.g., DPP-8, DPP-9) to its IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Conclusion
In the absence of published cross-reactivity studies for this compound, a definitive comparison with other dipeptidyl peptidases cannot be made. The scientific and research community would benefit from the availability of such data to fully characterize the selectivity profile of this DPP-4 inhibitor. The general experimental framework described provides a standard methodology for how such crucial selectivity assessments are typically conducted in drug development. Researchers are encouraged to consult forthcoming publications or proprietary data for specific information on the cross-reactivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. medscape.com [medscape.com]
- 6. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dipeptidyl peptidase 8/9 impairs preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetic profiles of different gliptins
A Comparative Guide to the Pharmacokinetic Profiles of Different Gliptins
This guide provides a detailed comparison of the pharmacokinetic profiles of five key dipeptidyl peptidase-4 (DPP-4) inhibitors: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to Gliptins
Gliptins, or DPP-4 inhibitors, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Their mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By prolonging the action of these incretins, gliptins enhance glucose-dependent insulin secretion and suppress glucagon secretion, leading to improved glycemic control without a high risk of hypoglycemia or weight gain.[1][5] While their pharmacodynamic effects are similar, their pharmacokinetic properties show notable differences that can be clinically relevant.[5]
Comparative Pharmacokinetic Data
The pharmacokinetic properties of absorption, distribution, metabolism, and elimination vary among the different gliptins. These differences are summarized in the table below. All gliptins generally exhibit good oral bioavailability, which is not significantly affected by food intake.[1] With the exception of vildagliptin, which is typically administered twice daily due to a shorter half-life, most gliptins allow for once-daily dosing.[1]
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Oral Bioavailability (%) | ~87[4][6][7] | ~85 | ~75[8][9] | ~30[8][9][10] | ~100[4] |
| Time to Peak (Tmax) (hr) | 1-4[4] | 1-2 | 2[4] | 1.5[4] | 1-2 |
| Terminal Half-life (t½) (hr) | 8-14[11] | ~3[8][9] | ~2.5 (Parent), ~3.1 (Metabolite) | >100 (Terminal), ~12 (Effective) | 12-21 |
| Plasma Protein Binding (%) | 38[4][6] | ~9.3 | Low | High (Concentration-dependent) | 20-30 |
| Metabolism | Limited; primarily via CYP3A4 and CYP2C8 to a lesser extent.[6][12] | Primarily hydrolysis, not by CYP enzymes. | Hepatic; via CYP3A4/5 to an active metabolite.[1][8][10] | Not extensively metabolized.[4] | Not extensively metabolized.[4] |
| Primary Route of Excretion | Renal (~87% unchanged)[4][6][12] | Renal | Renal (60%) and Fecal (22%)[4] | Biliary/Fecal (~85%)[8][10] | Renal (~76% unchanged) |
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic data presented are typically derived from randomized, double-blind, placebo-controlled studies conducted in healthy subjects and patients with T2DM.[1][2][13]
General Study Design
A common approach is a single- or multiple-dose, crossover study design.[13] For instance, a study might involve administering a single oral dose of a gliptin (e.g., 100 mg sitagliptin) to healthy volunteers.[7][14]
Methodology
-
Subject Recruitment: Healthy male and female subjects, typically between 18 and 45 years of age, are recruited. Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of the gliptin being studied.[7][14] In studies assessing the effect of food, the drug is administered after a standardized high-fat meal.
-
Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -70°C until analysis. Urine and feces may also be collected over specified intervals to determine the routes and extent of excretion.[12]
-
Bioanalytical Method: Plasma and urine concentrations of the parent drug and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying drug concentrations.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (terminal half-life).
Visualizations
Experimental Workflow and Metabolic Pathways
The following diagrams illustrate a typical experimental workflow for a clinical pharmacokinetic study and the comparative metabolic pathways of the gliptins.
Caption: General workflow for a clinical pharmacokinetic study.
Caption: Comparative metabolic and excretion pathways of gliptins.
Summary and Conclusion
The five gliptins discussed exhibit distinct pharmacokinetic profiles.
-
Sitagliptin, alogliptin, and vildagliptin are primarily eliminated through renal excretion, with sitagliptin and alogliptin being largely unchanged.[1][4] This necessitates dose adjustments in patients with renal impairment.[1]
-
Saxagliptin undergoes hepatic metabolism via CYP3A4/5 to an active metabolite, making it susceptible to drug-drug interactions with potent CYP3A4 inhibitors or inducers.[1][15]
-
Linagliptin is unique in its primary elimination route via biliary and fecal excretion, which means no dose adjustment is required for patients with renal or hepatic impairment.[1][4][8]
These differences in absorption, metabolism, and excretion are critical considerations in drug development and clinical practice, allowing for the selection of an appropriate DPP-4 inhibitor based on individual patient characteristics, such as renal function and concomitant medications.
References
- 1. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors - ProQuest [proquest.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacodynamic interaction between gemigliptin and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Dipeptidylpeptidase-4 inhibitors (gliptins): focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Retagliptin Phosphate: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of published clinical trial data for Retagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Its performance is objectively compared with other widely used DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and safety profile of this compound in relation to established alternatives.
Efficacy and Safety Data Comparison
The following tables summarize the key efficacy and safety endpoints from published Phase III clinical trials. It is important to note that direct head-to-head comparative trial data for this compound against other DPP-4 inhibitors is limited. The data presented here is primarily from placebo-controlled trials and meta-analyses.
Efficacy: Glycemic Control
DPP-4 inhibitors have demonstrated a modest impact on glycemic control.[1] Generally, they show similar efficacy in lowering HbA1c levels, with reductions of approximately 0.5% to 0.8% when used as monotherapy.[2]
| Drug | HbA1c Reduction (Placebo-Subtracted) | Key Findings |
| This compound | -0.82% (add-on to metformin) | Data from a Phase 3 trial in Chinese patients with type 2 diabetes inadequately controlled with metformin. |
| Sitagliptin | -0.62% to -0.94% | Pooled analysis of ten randomized, placebo-controlled Phase 3 trials. |
| Vildagliptin | -0.76% (add-on to metformin and glimepiride) | From a multicenter, double-blind, placebo-controlled study. |
| Saxagliptin | -0.52% to -0.72% | Meta-analysis of 14 Phase 2 and 3 clinical trials. |
| Linagliptin | -0.68% (monotherapy) | Data from a Phase 3 study in Asian patients. |
| Alogliptin | -0.58% (monotherapy) to -0.69% (add-on to metformin) | Results from a Phase 3 multicenter, double-blind, placebo-controlled study. |
Safety Profile: Adverse Events
DPP-4 inhibitors are generally well-tolerated with a favorable safety profile.[2][3] The risk of hypoglycemia is low when used as monotherapy.[1]
| Drug | Common Adverse Events | Serious Adverse Events/Events of Special Interest |
| This compound | Increased lipase and amylase (slightly higher than placebo). | No severe hypoglycemia reported in the add-on to metformin trial. |
| Sitagliptin | Upper respiratory tract infection, nasopharyngitis, headache, diarrhea.[4] | Pancreatitis, hypersensitivity reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome), severe and disabling arthralgia, bullous pemphigoid.[5][6] |
| Vildagliptin | Dizziness, headache, constipation, peripheral edema.[7] | Hepatotoxicity (liver failure reported), pancreatitis.[7][8] |
| Saxagliptin | Upper respiratory tract infection, urinary tract infection, headache.[9] | Increased risk of hospitalization for heart failure, pancreatitis, hypersensitivity reactions, severe and disabling arthralgia, bullous pemphigoid.[10][11][12] |
| Linagliptin | Nasopharyngitis, cough, diarrhea.[3] | Pancreatitis, hypersensitivity reactions (urticaria, angioedema), severe and disabling arthralgia, bullous pemphigoid.[3][13] |
| Alogliptin | Nasopharyngitis, headache, upper respiratory tract infection.[14] | Increased risk of hospitalization for heart failure, pancreatitis, hypersensitivity reactions (anaphylaxis, Stevens-Johnson syndrome), hepatic failure, severe and disabling arthralgia, bullous pemphigoid.[15][16] |
Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols for the this compound Phase III clinical trials are not extensively available in the public domain. However, based on available trial registration information and publications, the general methodology can be summarized.
This compound Phase III Trial (NCT05054842) - Add-on to Metformin [17]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[17]
-
Patient Population: Adults (18-75 years) with type 2 diabetes inadequately controlled on a stable dose of metformin (≥1500mg/day) for at least 8 weeks. Key inclusion criteria included HbA1c between 7.5% and 11.0%.[17]
-
Intervention: Patients were randomized to receive either this compound or a matching placebo, in addition to their ongoing metformin therapy.
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline after a specified treatment period.
-
Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory parameters.
Visualizations
DPP-4 Inhibitor Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in enhancing incretin hormone activity to improve glycemic control.
Caption: Mechanism of action of this compound and other DPP-4 inhibitors.
General Clinical Trial Workflow
This diagram outlines the typical workflow of a Phase III clinical trial for a new diabetes medication like this compound.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. glp-1-analogs-and-dpp-4-inhibitors-in-type-2-diabetes-therapy-review-of-head-to-head-clinical-trials - Ask this paper | Bohrium [bohrium.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. Sitagliptin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Sitagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Spotlight on vildagliptin [medsafe.govt.nz]
- 8. What are the side effects of Vildagliptin? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. drugs.com [drugs.com]
- 11. Saxagliptin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Linagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Alogliptin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Metabolic Stability of Retagliptin Phosphate and Other Gliptins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents known as gliptins. The focus is on Retagliptin Phosphate and its comparison with other widely recognized gliptins such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, influencing its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions.
Introduction to Gliptins and Metabolic Stability
Gliptins exert their therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, gliptins enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[1]
The metabolic stability of a drug, or its resistance to biotransformation by drug-metabolizing enzymes, is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods to assess metabolic stability and predict in vivo clearance.[2][3] These assays measure the rate of disappearance of the parent drug over time, from which parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[4]
While comprehensive in vitro metabolic stability data for this compound is not extensively available in the public domain, this guide compiles available data for other prominent gliptins to provide a comparative context.
Comparative Metabolic Stability of Gliptins
The following table summarizes available in vitro metabolic stability data for several DPP-4 inhibitors. The data is primarily derived from studies using human liver microsomes (HLM), which are rich in phase I metabolizing enzymes like cytochrome P450s (CYPs).[5] It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Gliptin | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes | Key Metabolites | Reference(s) |
| This compound | HLM | Data not available | Data not available | Data not available | Data not available | - |
| Evogliptin | HLM | - | 0.03 (for M2 formation), 0.1 (for M4 formation) | CYP3A4 | 4(S)-hydroxyevogliptin (M2), 4(R)-hydroxyevogliptin (M3), 4(S)-hydroxyevogliptin glucuronide (M4) | [6] |
| Saxagliptin | Rat Liver Microsomes | - | - | CYP3A4/5 | 5-hydroxysaxagliptin (active), saxagliptin-cysteine conjugate, 5-hydroxysaxagliptin–cysteine conjugate | [7] |
| Linagliptin | Human Volunteers (in vivo) | Long (8.6-23.9 hours) | Low (Mainly excreted unchanged) | Minor metabolism | Hydroxylated metabolite (M489(1)) | [8][9] |
| Sitagliptin | - | Data not available | Data not available | - | - | - |
| Vildagliptin | - | - | - | Hydrolysis | Carboxylic acid metabolite (inactive) | [10] |
| Alogliptin | - | Data not available | Data not available | - | - | - |
Note: The table highlights the current gap in publicly available, direct comparative in vitro metabolic stability data for all major gliptins under identical experimental conditions. The provided data for Evogliptin is specific to the formation rates of its metabolites.[6] Saxagliptin and Vildagliptin are known to undergo significant metabolism.[7][10] In contrast, Linagliptin is minimally metabolized and is primarily excreted unchanged.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of drug candidates.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard preclinical test to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.
a. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
b. Experimental Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute it in the phosphate buffer to the final desired concentration (typically 1 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[11]
-
Pre-warm a mixture of the test compound, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer at 37°C for a few minutes.[11]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[12]
-
Terminate the reaction immediately by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.[11]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[4]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[4]
In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolizing enzymes and their cofactors in a more physiologically relevant environment.[13]
a. Materials and Reagents:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for LC-MS/MS analysis
b. Experimental Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Prepare a suspension of hepatocytes in the culture medium at a specified cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Prepare the test compound in the culture medium at the desired final concentration (e.g., 1 µM).
-
Add the hepatocyte suspension to the wells of a culture plate containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding a cold quenching solvent.
-
Process the samples by centrifugation to separate the cell debris and precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
c. Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).[14]
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibitors
The following diagram illustrates the primary signaling pathway affected by DPP-4 inhibitors. Inhibition of DPP-4 leads to increased levels of active GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a cascade of events that results in enhanced glucose-dependent insulin secretion.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations [mdpi.com]
- 7. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence Studies of Two Brands of Linagliptin Tablets in Healthy Adults Under Fed and Fasted Conditions [xiahepublishing.com]
- 10. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Retagliptin Phosphate: An In Vitro and In Vivo Efficacy Comparison with Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Retagliptin phosphate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, against other established alternatives in its class. The data presented is compiled from publicly available scientific literature and clinical trial information.
In Vitro and In Vivo Correlation of Efficacy
Clinical trials have demonstrated the in vivo efficacy of this compound. Phase III studies in China have shown that this compound significantly reduces HbA1c and postprandial blood glucose levels, both as a monotherapy and in combination with metformin.
Comparative Efficacy Analysis
To provide a comprehensive understanding of this compound's efficacy, this guide compares its performance with other widely used DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
In Vitro Potency
The in vitro potency of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower IC50 or Ki value indicates greater potency.
Table 1: In Vitro DPP-4 Inhibition
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Data not publicly available | Data not publicly available |
| Sitagliptin | 18 - 19 | 18 |
| Vildagliptin | 34 - 62 | 3.0 - 4.0 |
| Saxagliptin | 26 - 50 | 1.3 |
| Linagliptin | 1 | Not widely reported |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is a range compiled from multiple sources for comparative purposes.
In Vivo Efficacy from Preclinical and Clinical Studies
The in vivo efficacy of DPP-4 inhibitors is assessed through preclinical studies in animal models of diabetes and in human clinical trials. Key parameters include reductions in HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG).
Table 2: In Vivo Efficacy in Type 2 Diabetes
| Compound | Route of Administration | Common Animal Models | Key Clinical Efficacy Findings |
| This compound | Oral | Information not publicly available | Phase III (China): Significant reduction in HbA1c and postprandial blood sugar. |
| Sitagliptin | Oral | db/db mice, Zucker diabetic fatty rats | Reduces HbA1c by ~0.6-0.8% as monotherapy. |
| Vildagliptin | Oral | db/db mice, Zucker diabetic fatty rats | Reduces HbA1c by ~0.5-1.0% as monotherapy. |
| Saxagliptin | Oral | ob/ob mice, Zucker diabetic fatty rats | Reduces HbA1c by ~0.5-0.9% as monotherapy. |
| Linagliptin | Oral | db/db mice, diet-induced obese mice | Reduces HbA1c by ~0.5-0.7% as monotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate DPP-4 inhibitor efficacy.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound and comparators)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the DPP-4 enzyme to the assay buffer.
-
Add the diluted test compounds to the wells and incubate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model (e.g., db/db mice)
Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic animal model.
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Test compound (this compound or comparator)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle orally.
-
After a specified time (e.g., 30-60 minutes), administer a glucose solution orally.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose tolerance.
Visualizing Key Pathways and Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Caption: Comparative experimental workflow for in vitro and in vivo efficacy.
References
A Comparative Meta-Analysis of DPP-4 Inhibitors for Type 2 Diabetes, Including Retagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus (T2DM). The guide focuses on the latest clinical trial data, including the recently approved Retagliptin phosphate, to offer an objective comparison of performance with other established alternatives. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in research and development.
Introduction to DPP-4 Inhibitors
DPP-4 inhibitors, also known as gliptins, enhance the incretin system's activity by preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This mechanism leads to increased glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1][2] This class of drugs is generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight.[3][4]
This compound, approved in China in 2023, is a newer addition to this class.[5] This guide will synthesize available clinical trial data for this compound and compare it with the established efficacy and safety profiles of other widely used DPP-4 inhibitors.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by blocking the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones.[6][7] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 5. RetagliptinPhosphateTabletsapprovedformarketingbyChinaNMPA-News [ccfdie.org]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. What is this compound used for? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Retagliptin Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Retagliptin phosphate, an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes research, requires careful handling and disposal to prevent potential environmental contamination and ensure regulatory compliance.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound from a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Additionally, the Drug Enforcement Administration (DEA) has regulations for the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[6][7]
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[5] Hazardous pharmaceutical waste must be managed and treated according to specific EPA regulations, which often include incineration at a permitted facility.[4][5] Non-hazardous pharmaceutical waste should also be disposed of responsibly and not discharged into the sewer system.[7]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a research laboratory.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Use designated, clearly labeled hazardous waste containers.
2. Personal Protective Equipment (PPE):
-
Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. An SDS for a similar compound, sitagliptin phosphate monohydrate, indicates it can cause skin and serious eye irritation.[10]
3. Waste Collection and Storage:
-
Use Designated Containers: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
Aqueous Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[8]
-
Labeling: Label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and the accumulation start date.
4. Consultation and Documentation:
-
Consult Your EHS Officer: Contact your institution's Environmental Health and Safety (EHS) officer to determine the specific disposal requirements for this compound. They can provide guidance on proper waste classification and disposal procedures in accordance with local, state, and federal regulations.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and its disposal date.
5. Waste Pickup and Disposal:
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with your institution's EHS department or their contracted hazardous waste disposal company.
-
Ensure Proper Transport: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which for hazardous pharmaceutical waste is typically incineration.[4]
Key Regulatory and Safety Considerations
| Consideration | Guideline | Primary Regulatory Agencies |
| Waste Classification | Assumed to be hazardous in the absence of a specific SDS. Consult your EHS department for a formal determination. | EPA |
| Sewer Disposal | Prohibited for pharmaceutical waste to prevent water contamination.[4][8] | EPA, State and Local Regulations |
| Incineration | The recommended disposal method for hazardous pharmaceutical waste.[4][5] | EPA |
| Training | All personnel handling hazardous waste must be trained on proper procedures.[4] | EPA, OSHA |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. merck.com [merck.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling and Disposal of Retagliptin Phosphate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Retagliptin phosphate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes mellitus research.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Latex Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | Standard Lab Coat | N95 or higher-rated respirator if weighing outside of a ventilated enclosure |
| Solution Preparation | Chemical Fume Hood | Nitrile or Latex Gloves | Safety Glasses with Side Shields or Goggles | Standard Lab Coat | Not generally required if handled in a fume hood |
| In Vitro / In Vivo Dosing | Biological Safety Cabinet (for cell culture) or appropriate ventilated area | Nitrile or Latex Gloves | Safety Glasses with Side Shields | Standard Lab Coat | As required by animal handling protocols |
Experimental Protocols and Handling Procedures
Adherence to standardized procedures is essential for the safe handling of this compound.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term use.[2]
Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Avoid inhalation of dust.[4]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form.[3][4]
-
Wash hands thoroughly after handling.[4]
In Case of Exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Unused or Expired Compound:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and paper towels, should be considered contaminated.
-
Collect these materials in a designated, labeled hazardous waste container.
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
For disposal of non-controlled pharmaceutical waste in a laboratory setting where a take-back program is not available, the following general steps can be followed, always in accordance with institutional and local regulations:
-
Mix: Mix the waste medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, kitty litter, or used coffee grounds.[5][6]
-
Place: Place the mixture in a sealed container, such as a plastic bag.[5][6]
-
Throw: Dispose of the sealed container in the designated hazardous waste stream for your facility.[5]
-
Scratch Out: Obliterate all personal or identifying information on the original prescription label.[5][6]
Visualizing the Workflow
To further clarify the safe handling and disposal process, the following workflow diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
